1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane
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Overview
Description
1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane is a chemical compound with the molecular formula C18H27ClN2 It is characterized by the presence of a piperidine ring and an azepane ring, both of which are connected through a 2-chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane typically involves the reaction of 2-chlorobenzyl chloride with piperidine to form 1-(2-chlorobenzyl)piperidine. This intermediate is then reacted with azepane under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[1-(2-Chlorobenzyl)piperidin-4-yl]azepane can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)-4-piperidinyl]methanol: Similar in structure but with a hydroxyl group instead of an azepane ring.
1-(2-Chlorobenzyl)piperidine: Lacks the azepane ring, making it structurally simpler.
The uniqueness of this compound lies in its combined piperidine and azepane rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H27ClN2 |
---|---|
Molecular Weight |
306.9 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]azepane |
InChI |
InChI=1S/C18H27ClN2/c19-18-8-4-3-7-16(18)15-20-13-9-17(10-14-20)21-11-5-1-2-6-12-21/h3-4,7-8,17H,1-2,5-6,9-15H2 |
InChI Key |
RWTGUBBBINUODQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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